

# Robenacoxib Demonstrates Efficacy Over Placebo in Managing Feline Chronic Musculoskeletal Disease

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | Robenacoxib |           |
| Cat. No.:            | B1679492    | Get Quote |

**Robenacoxib**, a non-steroidal anti-inflammatory drug (NSAID), has shown significant efficacy in alleviating pain and improving mobility in cats suffering from chronic musculoskeletal diseases, such as degenerative joint disease (DJD) and osteoarthritis, when compared to placebo in multiple clinical trials. These studies highlight the drug's role as a valuable therapeutic option for managing chronic pain in the feline population.

A key pilot study investigating **robenacoxib** in cats with DJD-associated pain revealed notable improvements in activity and reductions in owner-assessed disability.[1][2] Cats treated with **robenacoxib** exhibited a 10% increase in activity at the 80th percentile after three and six weeks of treatment.[1][2] Furthermore, owner assessments indicated a significant 49% reduction in disability and improvements in temperament and well-being after six weeks of **robenacoxib** administration.[1][2][3]

The safety profile of **robenacoxib** has also been a focus of clinical evaluation. In a study involving 194 cats with osteoarthritis, **robenacoxib** was well-tolerated when administered daily for one month, with no clinical indications of damage to the gastrointestinal tract, kidneys, or liver, even in cats with concurrent chronic kidney disease.[4][5] A pooled analysis of four clinical trials with 449 cats further supported these findings, showing no significant difference in the number of cats reporting at least one adverse event between the **robenacoxib** (47.8%) and placebo (41.0%) groups over 4 to 12 weeks of treatment.[6] The most commonly reported adverse events in both groups were mild and included vomiting, anorexia, diarrhea, and lethargy.[7]



## **Quantitative Data Summary**



| Outcome<br>Measure                                   | Robenacoxi<br>b Group                | Placebo<br>Group      | p-value                                   | Study<br>Duration | Reference |
|------------------------------------------------------|--------------------------------------|-----------------------|-------------------------------------------|-------------------|-----------|
| Efficacy                                             |                                      |                       |                                           |                   |           |
| Mean Total<br>Activity<br>Increase                   | 5.7% higher                          | -                     | 0.24                                      | 3 & 6 weeks       | [1][2][3] |
| >10%<br>Increase in<br>Activity (80th<br>percentile) | Observed                             | Not Observed          | 0.046 (3<br>weeks),<br>0.026 (6<br>weeks) | 3 & 6 weeks       | [1][2][3] |
| Owner-<br>Assessed<br>Disability<br>Reduction        | 49%<br>reduction                     | -                     | 0.01                                      | 6 weeks           | [1][2][3] |
| Improved<br>Temperament                              | Significant<br>Improvement           | -                     | 0.0039                                    | 6 weeks           | [1][2][3] |
| Improved<br>Well-being                               | Significant<br>Improvement           | -                     | 0.021                                     | 6 weeks           | [1][2][3] |
| Successful<br>Treatment<br>Outcome                   | Higher<br>success rate<br>(NNT: 3.8) | Lower<br>success rate | 0.018                                     | 6 weeks           | [1][2][3] |
| Rescue<br>Analgesia<br>Required<br>(post-op)         | 19.7%                                | 41.7%                 | 0.037                                     | 3 days            | [8]       |
| Safety                                               |                                      |                       |                                           |                   |           |
| Cats with at<br>least one<br>Adverse<br>Event        | 47.8%<br>(106/222)                   | 41.0%<br>(93/227)     | 0.15                                      | 4-12 weeks        | [6]       |



| Cats with       |             |             |      |         |     |  |
|-----------------|-------------|-------------|------|---------|-----|--|
| Adverse         | 37 cats (54 | 33 cats (48 |      |         |     |  |
| Events          | reports)    | reports)    | 0.46 | 28 days | [4] |  |
| (osteoarthritis | reports)    | reports)    |      |         |     |  |
| )               |             |             |      |         |     |  |

## **Experimental Protocols**

Study Design: The majority of studies evaluating the efficacy and safety of **robenacoxib** in cats with chronic musculoskeletal disease are prospective, randomized, blinded, placebo-controlled clinical trials.[1][2][4][8] Some studies also incorporate a crossover design.[7]

Animal Selection: Client-owned cats with a diagnosis of chronic musculoskeletal disease, such as degenerative joint disease or osteoarthritis, confirmed through clinical examination and sometimes radiographic evidence, are enrolled.[1][2][4] Inclusion criteria generally require the cat to be otherwise healthy.[1][2] Exclusion criteria typically include severe or uncontrolled concomitant diseases and the use of other analgesics or medications that could predispose the cat to gastric ulceration or renal damage.[7]

Treatment Administration: **Robenacoxib** is administered orally, typically once daily, at a dosage ranging from 1.0 to 2.4 mg/kg.[4][9] The placebo group receives an identical-looking tablet without the active ingredient.[4] Treatment duration in these studies varies from 28 days to 12 weeks.[4][6][7]

#### **Outcome Measures:**

- Primary Efficacy Endpoints: Often include owner assessments of the cat's activity, mobility, and quality of life using validated questionnaires or scoring systems. Objective measures such as actimetry (using activity monitors) are also employed to quantify changes in movement.[1][2]
- Secondary Efficacy Endpoints: May include changes in temperament, happiness, and overall well-being as reported by the owner.[1][2][3] The need for rescue analgesia is a key endpoint in post-operative pain studies.[8]



 Safety Endpoints: Monitored through the reporting of adverse events by owners and veterinarians. Clinical examinations, body weight measurements, and analyses of hematology, serum chemistry, and urine are conducted at baseline and at the end of the study period to assess for any drug-related changes.[4][6]

## **Mechanism of Action and Experimental Workflow**

**Robenacoxib** is a non-steroidal anti-inflammatory drug (NSAID) that belongs to the coxib class.[10][11] Its primary mechanism of action is the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme.[10][12][13] The COX-2 enzyme is induced during inflammation and is responsible for the production of prostaglandins that mediate pain and inflammation.[11] By selectively inhibiting COX-2 while sparing the COX-1 enzyme, which is involved in normal physiological functions, **robenacoxib** effectively reduces pain and inflammation with a lower risk of certain side effects compared to non-selective NSAIDs.[10][11]





Click to download full resolution via product page

Figure 1: Experimental workflow for a feline chronic musculoskeletal disease clinical trial.





Click to download full resolution via product page

Figure 2: **Robenacoxib**'s selective inhibition of the COX-2 pathway.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Robenacoxib efficacy for the treatment of chronic degenerative joint disease-associated pain in cats: a randomized and blinded pilot clinical trial - Improve Veterinary Education Cyprus [improveinternational.com]
- 2. improveinternational.com [improveinternational.com]
- 3. researchgate.net [researchgate.net]
- 4. Clinical safety of robenacoxib in feline osteoarthritis: results of a randomized, blinded, placebo-controlled clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] Clinical safety of robenacoxib in feline osteoarthritis: results of a randomized, blinded, placebo-controlled clinical trial | Semantic Scholar [semanticscholar.org]







- 6. Clinical safety of robenacoxib in cats with chronic musculoskeletal disease PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Clinical safety of robenacoxib in cats with chronic musculoskeletal disease EveryCat Health Foundation VIN [vin.com]
- 8. Evaluation of injectable robenacoxib for the treatment of post-operative pain in cats: results of a randomized, masked, placebo-controlled clinical trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. dovepress.com [dovepress.com]
- 10. cats.com [cats.com]
- 11. Robenacoxib (Onsior) Veterinary Partner VIN [veterinarypartner.vin.com]
- 12. Pharmacology, safety, efficacy and clinical uses of the COX-2 inhibitor robenacoxib -PMC [pmc.ncbi.nlm.nih.gov]
- 13. Robenacoxib in the treatment of pain in cats and dogs: safety, efficacy, and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Robenacoxib Demonstrates Efficacy Over Placebo in Managing Feline Chronic Musculoskeletal Disease]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1679492#efficacy-of-robenacoxib-compared-to-placebo-in-feline-chronic-musculoskeletal-disease]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com